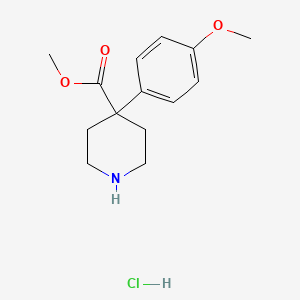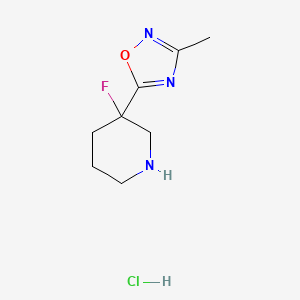
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one, also known as 1-cyclobutanecarboxylic acid 3-(1H-1,2,3-triazol-1-yl) ester, is a cyclic organic compound belonging to the family of 1,2,3-triazoles. It is a highly versatile compound, used in a variety of applications in organic synthesis as well as in medicinal chemistry. It has been used in the development of new drugs and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is not fully understood. However, it is believed to act as a catalyst in organic synthesis reactions, by facilitating the formation of new bonds between molecules. It is also believed to act as a ligand in medicinal chemistry applications, by binding to specific proteins and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to have some effect on the activity of certain proteins, such as kinases, which are involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
The use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a highly versatile compound, which can be used in a variety of applications. However, it should be noted that the use of this compound can be limited by its reactivity and solubility.
Future Directions
There are a number of potential future directions for the use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one. For example, it could be used in the development of new drugs, as a building block for the synthesis of other organic compounds, or as a ligand in medicinal chemistry applications. It could also be used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is usually carried out through a two-step process. In the first step, a 1,2,3-triazole is formed by the condensation of an amine and an acid chloride, followed by the addition of a cyclobutan-1-one to the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours.
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as a scaffold for the synthesis of new drugs, such as the anticancer drug imatinib. In organic synthesis, it has been used as a building block for the synthesis of other organic compounds, such as polymers and dyes. In materials science, it has been used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability.
Properties
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)


![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)


![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)

